

Theoretical properties of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

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Compound of Interest

Compound Name: 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

Cat. No.: B1591179

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An In-depth Technical Guide to **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that serves as a critical building block in modern synthetic and medicinal chemistry. Its unique substitution pattern—featuring a reactive sulfonyl chloride group, a lipophilic chloro atom, an electron-donating methoxy group, and a methyl group—provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its theoretical properties, a plausible and detailed synthetic protocol, its core reactivity, and its strategic application in the field of drug discovery. Tailored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction and Significance

Aromatic sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily valued for their ability to react with a wide array of nucleophiles to form stable sulfonamides, sulfonate esters, and sulfones. The sulfonamide moiety, in particular, is a privileged functional group in medicinal chemistry, present in a vast number of FDA-approved drugs, including antibiotics, diuretics, and anticonvulsants.^[1] Its prevalence is due to its ability to act as a

stable, non-basic mimic of a carboxylate or phosphate group, engaging in crucial hydrogen bonding interactions with biological targets.

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS No. 889939-48-4) emerges as a particularly valuable reagent within this class.^{[2][3]} It is not merely a source of the sulfonyl group but a sophisticated scaffold. The substituents on the benzene ring are strategically positioned to influence the physicochemical properties of its derivatives:

- **Sulfonyl Chloride (-SO₂Cl):** The primary reactive site, serving as a powerful electrophile for coupling with nucleophiles.
- **Chloro (-Cl):** Enhances lipophilicity, which can improve membrane permeability. It can also participate in halogen bonding or occupy hydrophobic pockets in target proteins. The use of chlorine is a well-established strategy in pharmaceutical design.^[1]
- **Methoxy (-OCH₃):** An electron-donating group that can modulate the reactivity of the aromatic ring and act as a hydrogen bond acceptor.
- **Methyl (-CH₃):** A small lipophilic group that can fill hydrophobic cavities and influence the compound's metabolic stability.

This combination makes the molecule an ideal starting point for constructing libraries of diverse compounds for high-throughput screening and a key intermediate for creating targeted protein degraders and other complex therapeutic agents.^[4]

Physicochemical and Spectroscopic Properties

The physical and spectral properties of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** are fundamental to its handling, characterization, and use in synthesis.

Data Presentation: Core Properties

All quantitative data are summarized in the tables below for clarity and easy reference.

Table 1: Core Physicochemical Properties

Property	Value	Reference(s)
CAS Number	889939-48-4	[2][5][6]
Molecular Formula	C ₈ H ₈ Cl ₂ O ₃ S	[2][3][5]
Molecular Weight	255.12 g/mol	[2][3]
Appearance	White crystals or crystalline powder	[5]
Melting Point	123-133 °C	[2][5]
Purity (Typical)	≥97%	[4][5]

| IUPAC Name | 5-chloro-2-methoxy-4-methylbenzene-1-sulfonyl chloride |[5] |

Spectroscopic Profile (Theoretical)

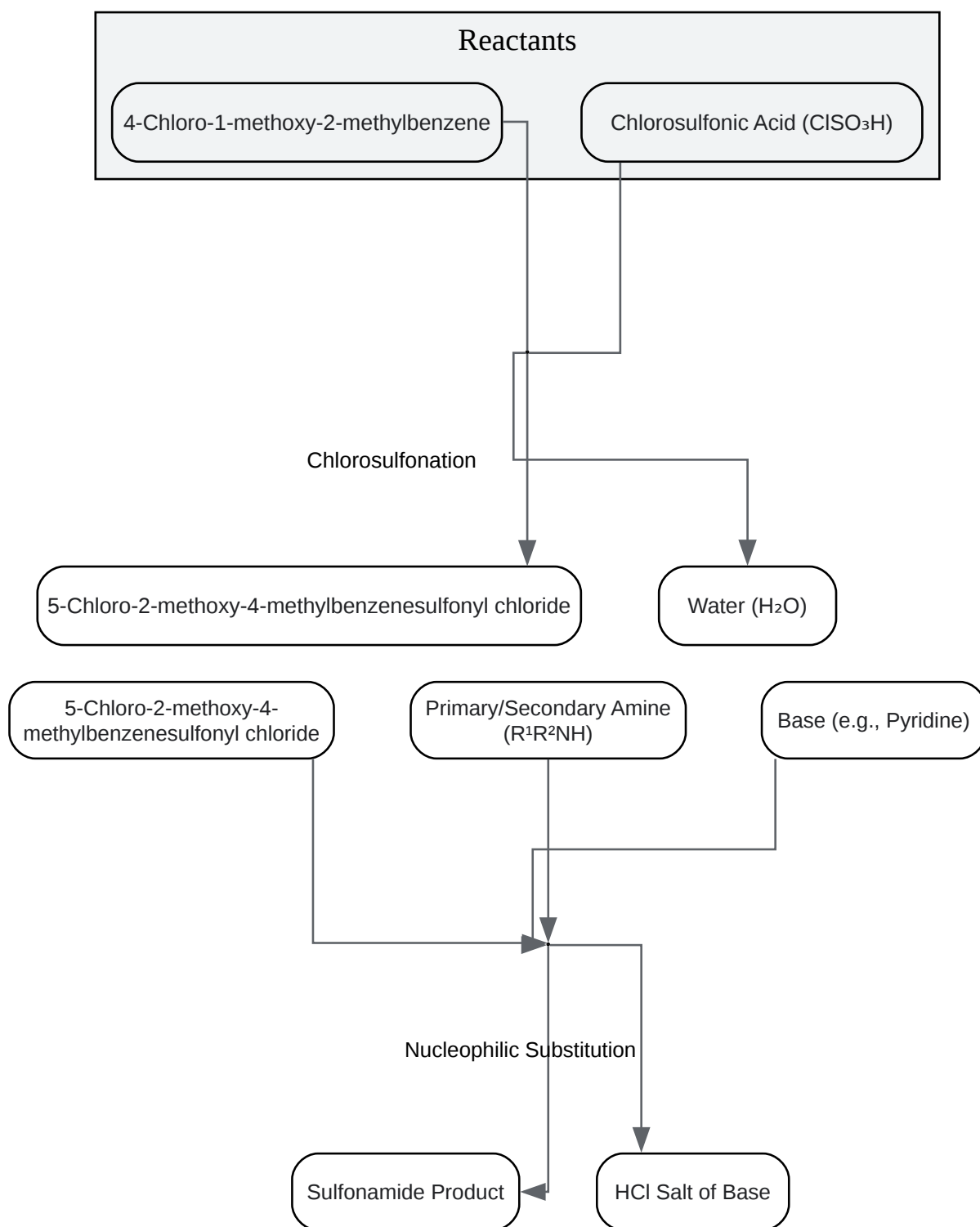
While specific spectra for this exact compound are not publicly available, a theoretical profile can be reliably predicted based on its structure.

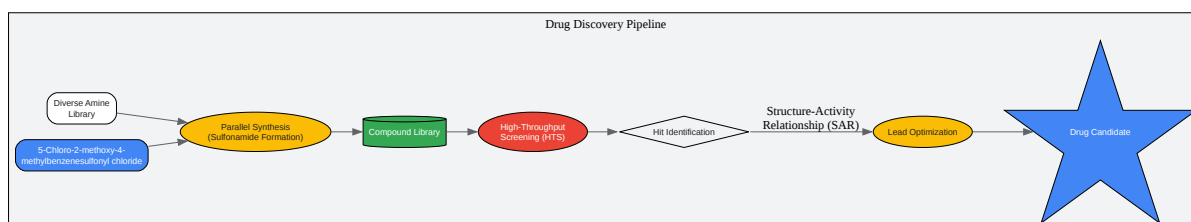
- ¹H NMR (Proton Nuclear Magnetic Resonance):** The spectrum is expected to be simple and diagnostic. It should feature a singlet for the methoxy protons (~3.9-4.1 ppm), a singlet for the methyl protons (~2.3-2.5 ppm), and two singlets in the aromatic region for the two non-equivalent aromatic protons (~7.0-7.8 ppm).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The spectrum should display 8 distinct signals corresponding to each unique carbon atom in the molecule.
- IR (Infrared) Spectroscopy:** Key characteristic absorption bands would confirm the presence of the sulfonyl chloride group, typically showing strong asymmetric and symmetric stretching vibrations for the S=O bonds around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
- MS (Mass Spectrometry):** The mass spectrum would show a molecular ion peak (M⁺). A crucial diagnostic feature would be the isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), leading to characteristic M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.

Synthesis and Purification

The most direct and industrially scalable method for preparing arylsulfonyl chlorides is the electrophilic chlorosulfonation of the corresponding arene.^[7] A plausible synthetic route for **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** would involve the reaction of 4-chloro-1-methoxy-2-methylbenzene with chlorosulfonic acid.

Mandatory Visualization: Proposed Synthetic Pathway





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References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 889939-48-4 Cas No. | 5-Chloro-2-methoxy-4-methylbenzene-sulfonyl chloride | Matrix Scientific [matrixscientific.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. H26020.06 [thermofisher.com]
- 6. chem-casts.com [chem-casts.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

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